CYP1B1-Mediated EROD Inhibition in 22Rv1 Prostate Cancer Cells: 8-O-Methyl-urolithin C Potency Relative to Urolithin A and 8-O-Methylurolithin A
8-O-Methyl-urolithin C (analyzed within the urolithin C group in the referenced study, which included 8-O-methylurolithin A and 8,9-di-O-methylurolithin C) demonstrated potent CYP1-mediated EROD inhibition in 22Rv1 prostate cancer cells following 24-hour incubation [1]. The study reported that urolithin C and its methylated derivatives (including 8-O-methylurolithin A and 8,9-di-O-methylurolithin C) exhibited robust EROD inhibitory activity, with neutral red uptake assays confirming that cytotoxicity occurred in proximity to their CYP1 inhibitory IC50 values [2]. In contrast, urolithin A showed a time-dependent decrease in IC50 values from 30 minutes to 24 hours of treatment, indicating differential cellular accumulation kinetics compared to the urolithin C-derived methylated series [3]. This distinction highlights that methylation at the 8-position within the urolithin C scaffold produces a compound with distinct CYP1B1 inhibitory dynamics relative to urolithin A.
| Evidence Dimension | CYP1-mediated EROD inhibition in prostate cancer cells |
|---|---|
| Target Compound Data | Potent CYP1-mediated EROD inhibition observed at 24-hour incubation; cytotoxicity observed in proximity to CYP1 inhibitory IC50 values (specific IC50 not reported for this compound individually) |
| Comparator Or Baseline | Urolithin A: IC50 decreased with treatment time extension (30 min to 24 h); urolithin B: noncompetitive inhibitor with 3-fold CYP1B1 selectivity over CYP1A1 |
| Quantified Difference | Qualitative distinction: urolithin C and its methylated derivatives exhibited distinct inhibition kinetics and cytotoxicity profiles compared to urolithin A and B; 5-fold increase in cellular uptake reported for urolithins in 22Rv1 cells |
| Conditions | 22Rv1 prostate cancer cell line; TCDD-induced CYP1 expression; EROD assay; 24-hour incubation |
Why This Matters
Researchers investigating prostate cancer chemoprevention must use 8-O-Methyl-urolithin C specifically, as urolithin A exhibits different cellular uptake kinetics and CYP1B1 inhibition dynamics that would confound mechanistic interpretation of methylation-specific effects.
- [1] Kasimsetty SG, Bialonska D, Reddy MK, Thornton C, Willett KL. Effects of pomegranate chemical constituents/intestinal microbial metabolites on CYP1B1 in 22Rv1 prostate cancer cells. J Agric Food Chem. 2009;57(22):10636-10644. doi:10.1021/jf902716r View Source
- [2] DHARA Online. Journal of Agricultural and Food Chemistry 2009 Abstract: Effects of pomegranate chemical constituents/intestinal microbial metabolites on CYP1B1 in 22Rv1 prostate cancer cells. D013408. View Source
- [3] Kasimsetty SG, Bialonska D, Reddy MK, Thornton C, Willett KL. Effects of pomegranate chemical constituents/intestinal microbial metabolites on CYP1B1 in 22Rv1 prostate cancer cells. J Agric Food Chem. 2009;57(22):10636-10644. Figure data: CYP1-mediated EROD inhibitory IC50 values time-dependence. View Source
